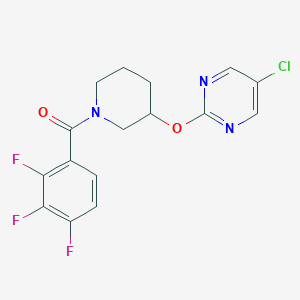

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains a phenyl ring with three fluorine atoms attached, known as a trifluorophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the trifluorophenyl group could introduce steric hindrance, affecting the overall shape of the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrimidine, piperidine, and trifluorophenyl groups. The pyrimidine ring, for example, is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine, piperidine, and trifluorophenyl groups. For example, the trifluorophenyl group could increase the compound’s lipophilicity, affecting its solubility and permeability.Scientific Research Applications

Antimicrobial and Antifungal Activity

Research has explored the synthesis and in vitro antimicrobial activity of derivatives related to the queried compound. For instance, Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, exhibiting significant antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential for further exploration as antimicrobial agents (Mallesha & Mohana, 2014). Additionally, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown promising antimicrobial and anticancer activities, indicating the broad-spectrum potential of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anticancer Activity

The search for novel anticancer agents has led to the development of pyridyl-pyrazolines and other derivatives, demonstrating significant efficacy in vitro against cancer cell lines. The work by Katariya, Vennapu, and Shah (2021) on 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents highlights the potential of these compounds in cancer therapy (Katariya, Vennapu, & Shah, 2021).

Structural and Electronic Properties

Studies have also focused on understanding the structural and electronic properties of related compounds. Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on derivatives, contributing to our knowledge of their molecular structure and potential applications in various fields (Karthik et al., 2021).

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of related compounds provides foundational knowledge for further application development. The synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride by Zheng Rui (2010) exemplifies the ongoing efforts to explore and understand the chemical properties of such compounds, potentially leading to new applications (Zheng Rui, 2010).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .

Biochemical Pathways

The activation of GPR119 leads to the stimulation of two crucial mechanisms that work in concert to control plasma glucose levels . These are:

- from the pancreas . (glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)) from the gastrointestinal tract .

Pharmacokinetics

The compound has shown efficacy in both acute and chronic in vivo rodent models of diabetes . In a single ascending dose study in normal healthy humans, it showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .

Result of Action

The compound’s action results in the stimulation of glucose-dependent insulin release and the promotion of incretin secretion . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors.

properties

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(2,3,4-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3N3O2/c17-9-6-21-16(22-7-9)25-10-2-1-5-23(8-10)15(24)11-3-4-12(18)14(20)13(11)19/h3-4,6-7,10H,1-2,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJAZJJBTFADKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C(C(=C(C=C2)F)F)F)OC3=NC=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2939612.png)

![4-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2939616.png)

![(2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2939625.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxyethyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2939629.png)

![4-((4-Chlorophenyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2939631.png)